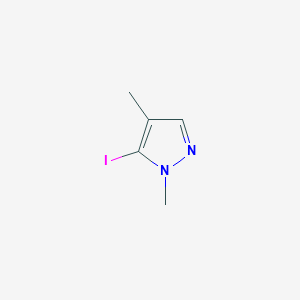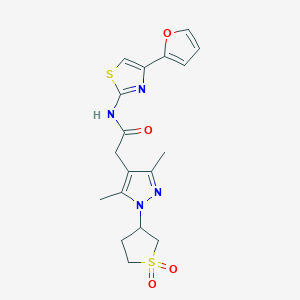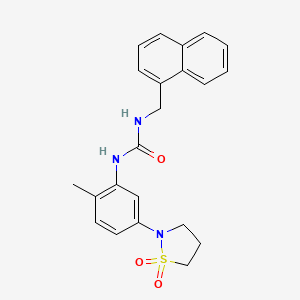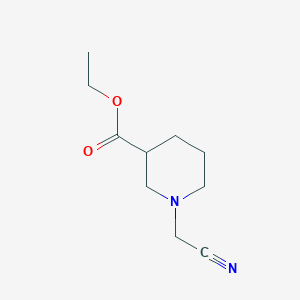![molecular formula C18H18BrN5O B2918847 5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide CAS No. 899981-93-2](/img/structure/B2918847.png)
5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O and its molecular weight is 400.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The 5-amino-1,2,3-triazole-4-carboxylic acid molecule serves as a key precursor for the preparation of collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to synthesize protected versions of this triazole amino acid, overcoming challenges such as the Dimroth rearrangement. This approach facilitated the creation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating the molecule's utility in generating structurally diverse and biologically significant compounds (Ferrini et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. Starting from various ester ethoxycarbonylhydrazones, the study synthesized novel compounds, including those featuring triazole moieties, and evaluated their antimicrobial properties. Some compounds exhibited good or moderate activities against tested microorganisms, highlighting the potential of triazole derivatives in antimicrobial drug development (Bektaş et al., 2007).
Synthesis and Evaluation as PNPase Inhibitors
Sanghvi et al. (1988) synthesized 5-amino and related derivatives of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, evaluating their activities as inhibitors of purine nucleoside phosphorylase (PNPase). This study underscores the potential of triazole derivatives in therapeutic applications, particularly in targeting enzymes crucial for cellular metabolism (Sanghvi et al., 1988).
Catalyst- and Solvent-free Synthesis for Fries Rearrangement
Moreno-Fuquen et al. (2019) developed an efficient, catalyst- and solvent-free method for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This study presents a novel synthetic route that could be applied in the preparation of various triazole derivatives, demonstrating the versatility of such compounds in chemical synthesis (Moreno-Fuquen et al., 2019).
Propiedades
IUPAC Name |
5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-11-7-8-15(14(19)9-11)21-18(25)16-17(20)24(23-22-16)10-13-6-4-3-5-12(13)2/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFZXXLWNQYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3C)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2918767.png)


![3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918770.png)
![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)

![3-[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]-1,2,5-thiadiazole](/img/structure/B2918776.png)




![4-chloro-3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2918786.png)
![5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2918787.png)